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Compound of Interest

Compound Name: JNJ19567470

Cat. No.: B1673002 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of JNJ-19567470, a selective, non-peptide

corticotropin-releasing factor receptor 1 (CRF1) antagonist, for its application in preclinical

anxiety research. This document synthesizes available data on its mechanism of action,

efficacy in animal models, and key experimental protocols.

Core Compound Information
Compound Name JNJ-19567470

Target
Corticotropin-Releasing Factor Receptor 1

(CRF1)

Compound Type Selective, non-peptide antagonist

Therapeutic Potential Anxiolytic, with a focus on panic-like responses

CAS Number 724471-26-5

Mechanism of Action: CRF1 Receptor Antagonism
JNJ-19567470 exerts its anxiolytic effects by selectively blocking the CRF1 receptor. The

binding of corticotropin-releasing factor (CRF) to the CRF1 receptor, a G-protein coupled

receptor, initiates a cascade of intracellular signaling events that are central to the stress
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response. By antagonizing this receptor, JNJ-19567470 mitigates the downstream effects of

CRF, which are implicated in the pathophysiology of anxiety and other stress-related disorders.

The CRF1 receptor is known to couple to multiple G-proteins, primarily Gs and Gq, leading to

the activation of several key signaling pathways:

Adenylyl Cyclase-Protein Kinase A (PKA) Pathway: Activation of this pathway leads to the

phosphorylation of various downstream targets, influencing neuronal excitability and gene

expression.

Phospholipase C-Protein Kinase C (PKC) Pathway: This pathway is involved in the

regulation of ion channels and other cellular processes that contribute to neuronal signaling.

Extracellular Signal-Regulated Kinase (ERK)-Mitogen-Activated Protein Kinase (MAPK)

Pathway: This cascade plays a crucial role in synaptic plasticity and neuronal survival.

Furthermore, there is evidence of crosstalk between the CRF1 receptor signaling and other

neurotransmitter systems, notably the serotonin system, which is also a key target for anxiolytic

drugs.

Signaling Pathway Diagram
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CRF1 Receptor Signaling Pathway and the inhibitory action of JNJ-19567470.

Preclinical Efficacy in a Panic Model
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A key preclinical study investigated the efficacy of JNJ-19567470 in a well-established rat

model of panic disorder. This model utilizes sodium lactate infusion to induce panic-like

behavioral and cardiovascular responses in susceptible animals.

Experimental Design
The study by Shekhar et al. (2011) employed a between-subjects design where "panic-prone"

rats received intraperitoneal (i.p.) injections of either vehicle or JNJ-19567470 at doses of 3,

10, or 40 mg/kg prior to a sodium lactate infusion.

Quantitative Outcomes
The following table summarizes the key findings from the abstract of the primary study. The

highest dose of JNJ-19567470 (40 mg/kg) was effective in preventing the sodium lactate-

induced panic-like responses.

Treatment
Group

Tachycardia
(Change in
Heart Rate)

Hypertensive
Response
(Change in
Blood
Pressure)

Anxiety-like
Behavior
(Social
Interaction
Test)

Locomotor
Activity

Vehicle +

Sodium Lactate
Increased Increased Increased

Increased

(Flight-like)

JNJ-19567470

(40 mg/kg) +

Sodium Lactate

Blocked Blocked Blocked Blocked

Note: Specific numerical data on the magnitude of these effects are not available in the

abstract and would require access to the full publication.

Experimental Protocols
Animal Model of Panic Proneness

Species: Adult male rats.
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Induction of Panic Proneness: Chronic reduction of GABA levels in the

dorsomedial/perifornical hypothalamus. This is achieved by inhibiting GABA synthesis with L-

allylglycine, a glutamic acid decarboxylase inhibitor. This manipulation renders the animals

susceptible to panic-like responses upon interoceptive challenges.

Drug Administration
Route: Intraperitoneal (i.p.) injection.

Doses: 3, 10, and 40 mg/kg.

Vehicle: The specific vehicle used was not detailed in the abstract.

Anxiogenic Challenge
Agent: Sodium lactate (NaLac) infusion.

Purpose: To induce acute panic-like behavioral and cardiovascular responses in the "panic-

prone" rats.

Behavioral and Physiological Assessments
Social Interaction Test: This test is used to measure anxiety-like behavior. A decrease in

social interaction time is indicative of an anxiogenic state.

Locomotor Activity: Measured to assess general activity levels and to identify flight-like

responses characteristic of panic.

Cardiovascular Monitoring: Continuous monitoring of heart rate and blood pressure to

assess autonomic responses (tachycardia and hypertension) associated with panic.

Experimental Workflow Diagram
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Workflow for assessing the anxiolytic effects of JNJ-19567470 in a rat panic model.

Discussion and Future Directions
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The available preclinical data strongly suggest that JNJ-19567470 is a promising candidate for

the treatment of anxiety disorders, particularly those characterized by panic attacks. Its

mechanism of action, targeting the CRF1 receptor, represents a distinct approach from

traditional anxiolytics like benzodiazepines, potentially offering a better side-effect profile.

Further preclinical research is warranted to broaden the understanding of JNJ-19567470's

anxiolytic potential. Future studies could explore:

Efficacy in other anxiety models: Investigating the effects of JNJ-19567470 in models such

as the elevated plus-maze and the open-field test would provide a more comprehensive

anxiety profile.

Chronic dosing studies: Evaluating the effects of long-term administration on anxiety-like

behaviors and potential for tolerance or withdrawal effects.

Pharmacokinetic and pharmacodynamic profiling: Detailed studies to understand the

absorption, distribution, metabolism, and excretion (ADME) of JNJ-19567470, and to

correlate plasma and brain concentrations with its anxiolytic effects.

Elucidation of downstream signaling: Further research to pinpoint the specific intracellular

signaling cascades modulated by JNJ-19567470 in relevant brain regions.

In conclusion, JNJ-19567470 represents a valuable pharmacological tool for investigating the

role of the CRF system in anxiety and holds potential as a novel therapeutic agent. This guide

provides a foundational understanding for researchers and drug development professionals

interested in advancing the study of this compound.

To cite this document: BenchChem. [JNJ-19567470: A Technical Guide for Preclinical Anxiety
Research]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1673002#jnj-19567470-for-preclinical-anxiety-
research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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